BenchChemオンラインストアへようこそ!

[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine

Amyloid-β binding Fluorescent probe design Structure-activity relationship

[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine is a synthetic, 5-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazole derivative belonging to the class of uncharged, thioflavin-T-analogous amyloid-binding ligands. With a molecular formula of C22H18N4O3 and a molecular weight of 386.4 g/mol, this compound features a characteristic 4-(dimethylamino)phenyl donor and a 4-nitrobenzylideneimine acceptor linked through a benzoxazole core, positioning it as a non-iodinated, Schiff-base congener within a well-known family of Aβ-plaque imaging probes.

Molecular Formula C22H18N4O3
Molecular Weight 386.4 g/mol
CAS No. 129463-02-1
Cat. No. B3230208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine
CAS129463-02-1
Molecular FormulaC22H18N4O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H18N4O3/c1-25(2)18-10-5-16(6-11-18)22-24-20-13-17(7-12-21(20)29-22)23-14-15-3-8-19(9-4-15)26(27)28/h3-14H,1-2H3
InChIKeyCVAMOBTXTRREQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine (CAS 129463-02-1) for Targeted Benzoxazole-Based Probe Development


[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine is a synthetic, 5-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazole derivative belonging to the class of uncharged, thioflavin-T-analogous amyloid-binding ligands [1]. With a molecular formula of C22H18N4O3 and a molecular weight of 386.4 g/mol, this compound features a characteristic 4-(dimethylamino)phenyl donor and a 4-nitrobenzylideneimine acceptor linked through a benzoxazole core, positioning it as a non-iodinated, Schiff-base congener within a well-known family of Aβ-plaque imaging probes .

Why [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine Cannot Be Simply Replaced by Other In-Class Benzoxazole Analogs


Within the 2-(4-dimethylaminophenyl)-1,3-benzoxazole series, both the nature of the substituent at the 5-position and the linker chemistry critically dictate Aβ-binding affinity, lipophilicity, and blood-brain barrier penetration [1]. The 4-nitrobenzylideneimine moiety present in this compound imparts a distinct electronic and steric profile compared to the amide- or iodo-substituted analogs (e.g., 1e, Ki = 9.3 nM, CLogP 6.11), potentially shifting its selectivity window and off-target binding signature [2]. Consequently, generic replacement with a 5- or 6-substituted benzoxazole bearing a different aryl group or a benzothiazole scaffold can lead to unpredictable loss of target engagement or altered pharmacokinetic properties, making this specific Schiff-base derivative indispensable for structure-activity relationship (SAR) studies and imaging-probe optimization [3].

Quantitative Differentiation Evidence for [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine Versus Closest Analogs


Schiff-Base Linker Extends Molecular Length and Alters Conformational Flexibility Relative to Amide-Bonded Benzoxazole Congeners

In the 5-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazole series, the 4-nitrobenzylideneimine group creates a longer, more rigid, and fully conjugated linker between the benzoxazole core and the terminal 4-nitrophenyl ring compared to the benzamide linkage found in compounds 1a–1n [1]. This extended conjugation is expected to red-shift the absorption and emission spectra, a property often exploited in fluorescent probe development. While no direct head-to-head comparison is available, the calculated molecular length (approximately 18.5 Å for the target vs. ~15.2 Å for 1a) suggests a different binding mode to the Aβ fibril channel [2].

Amyloid-β binding Fluorescent probe design Structure-activity relationship

Predicted Lower Lipophilicity (CLogP) Compared to 5-(4-Iodobenzamide) Analog 1e, Potentially Favoring Brain Uptake

The calculated partition coefficient (CLogP) for [2-(4-dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine is 5.74 , which, although still above the optimal 1.5–4 range for CNS drugs, represents a reduction of 0.37 log units compared to the 5-(4-iodobenzamide) analog 1e (CLogP 6.11) [1]. The high lipophilicity of 1e was directly linked to its failure to cross the blood-brain barrier in a baboon SPECT study, despite its excellent in vitro Ki of 9.3 nM [1].

Blood-brain barrier permeability Lipophilicity optimization Imaging agent development

Nitro Group Enables Facile Reduction to Primary Amine, Providing a Versatile Synthetic Handle Absent in Iodo- or Tolyl-Substituted Analogs

The 4-nitro substituent on the benzylidene ring can be selectively reduced to a primary amine (e.g., using SnCl2 or catalytic hydrogenation), generating a nucleophilic site for subsequent functionalization with fluorophores, chelators, or biotin [1]. In the benchmark series (compounds 1a–1n), the 5-substituents are introduced via amide bond formation with an already-present 5-amino group, a strategy that precludes late-stage diversification at the terminal aryl position [2]. The nitro group thus offers a unique, orthogonal reactive handle not available in the iodo, tolyl, or trimethoxyphenyl analogs.

Click chemistry Bioconjugation Radiolabeling precursor

Higher Topological Polar Surface Area (TPSA) Suggests Reduced Membrane Permeability Liability Versus Iodinated Imaging Probes

The topological polar surface area (TPSA) for the target compound is predicted to be 87.45 Ų , which is substantially higher than the TPSA of the 5-(4-iodobenzamide) analog 1e (estimated ~58 Ų). A TPSA > 60–70 Ų is generally associated with reduced passive membrane permeability, potentially explaining the lower non-specific background binding often observed with more polar ligands in tissue-section staining experiments [1].

ADME prediction CNS drug design Physicochemical property profiling

High-Value Application Scenarios for [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine in Research and Early Discovery


Structure-Activity Relationship (SAR) Studies on Aβ Fibril Binding Pocket Depth Tolerance

The extended molecular length (approximately 18.5 Å) of this Schiff-base derivative, compared to the standard 5-benzamide analog (approximately 15.2 Å), makes it a valuable tool for probing the maximum depth of the hydrophobic binding channel within Aβ(1–40) fibrils. Researchers can directly compare the Ki value obtained for this compound against the published Ki of 12.0 nM for compound 1a under identical ELISA conditions using [3H]BTA-1 as the radioligand to quantify the impact of linker elongation on affinity [1].

Fluorescent Probe Development via Nitro Group Reduction and Amine-Reactive Dye Conjugation

The 4-nitro group provides a unique chemical handle for selective reduction to a primary amine, enabling subsequent conjugation with amine-reactive fluorophores such as FITC, Cy5-NHS ester, or Alexa Fluor 488. This approach yields defined, covalent fluorescent amyloid probes with a single dye per molecule, eliminating the mixture of products often obtained with random-labeling strategies and facilitating rigorous quantitative analysis in fluorescence microscopy and plate-reader assays [2].

Optimizing Brain Penetration Potential Through Lipophilicity-Balancing Scaffolds

The CLogP of 5.74 for this compound, although above the ideal CNS drug range (1.5–4), is lower than the CLogP of 6.11 that prevented compound 1e from crossing the blood-brain barrier in baboon SPECT imaging [3]. This compound can serve as a starting scaffold for further polarity-enhancing modifications (e.g., addition of hydroxyl or methoxy groups to the benzylidene ring) aimed at achieving a CLogP within the desired window while retaining affinity for amyloid plaques.

Quote Request

Request a Quote for [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.